molecular formula C24H18FNO3 B11091387 4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11091387
M. Wt: 387.4 g/mol
InChI Key: IMXARAZCBNXWCA-LSDHQDQOSA-N
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Description

4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(4-METHYLPHENYL)-1-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a molecular formula of C24H19FNO3. This compound is characterized by the presence of a fluorobenzoyl group, a hydroxy group, a methylphenyl group, and a phenyl group attached to a dihydropyrrolone ring. It is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(4-METHYLPHENYL)-1-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps. One common method includes the reaction of 4-fluorobenzoyl chloride with 4-methylphenylhydrazine to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like aluminum chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(4-METHYLPHENYL)-1-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(4-METHYLPHENYL)-1-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of sterol synthesis in fungi, leading to antifungal effects .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(4-METHYLPHENYL)-1-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H18FNO3

Molecular Weight

387.4 g/mol

IUPAC Name

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C24H18FNO3/c1-15-7-9-16(10-8-15)21-20(22(27)17-11-13-18(25)14-12-17)23(28)24(29)26(21)19-5-3-2-4-6-19/h2-14,21,27H,1H3/b22-20+

InChI Key

IMXARAZCBNXWCA-LSDHQDQOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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